2',5'-Dimethoxyflavone

Description

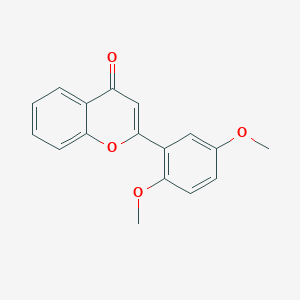

Structure

2D Structure

Properties

CAS No. |

74670-10-3 |

|---|---|

Molecular Formula |

C17H14O4 |

Molecular Weight |

282.29 g/mol |

IUPAC Name |

2-(2,5-dimethoxyphenyl)chromen-4-one |

InChI |

InChI=1S/C17H14O4/c1-19-11-7-8-15(20-2)13(9-11)17-10-14(18)12-5-3-4-6-16(12)21-17/h3-10H,1-2H3 |

InChI Key |

YVAMPWXEJCQAJJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=CC(=O)C3=CC=CC=C3O2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties and Structure of 2',5'-Dimethoxyflavone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',5'-Dimethoxyflavone is a naturally occurring flavonoid, a class of polyphenolic compounds widely distributed in the plant kingdom. Flavonoids are of significant interest to the scientific community due to their diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. This technical guide provides a comprehensive overview of the core chemical properties, structure, and relevant experimental methodologies associated with this compound, intended to support research and drug development endeavors.

Chemical Structure and Properties

This compound, with the IUPAC name 2-(2,5-dimethoxyphenyl)chromen-4-one, possesses the chemical formula C₁₇H₁₄O₄ and a molecular weight of 282.29 g/mol .[1] Its structure consists of a central chromen-4-one (benzopyran-4-one) core with a phenyl group substituted at the 2-position. The distinguishing feature of this particular flavone is the presence of two methoxy groups at the 2' and 5' positions of the phenyl ring.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₄O₄ | [1] |

| Molecular Weight | 282.29 g/mol | [1] |

| IUPAC Name | 2-(2,5-dimethoxyphenyl)chromen-4-one | [1] |

| CAS Number | 74670-10-3 | [1] |

| SMILES | COC1=CC(=C(C=C1)OC)C2=CC(=O)C3=CC=CC=C3O2 | [1] |

| Melting Point | 136-138 °C | |

| Boiling Point | Data not available | |

| Solubility | Poorly soluble in water. Soluble in Dimethyl Sulfoxide (DMSO) and other organic solvents. | [2][3] |

| Stability | Methoxyflavones have been shown to be stable in blood and plasma at -20°C for up to two days, with significant degradation observed after seven days.[4] Specific stability data for this compound under various conditions such as light, heat, and a range of pH values are not readily available. |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of flavones is the Baker-Venkataraman rearrangement. A detailed, step-by-step protocol for the synthesis of this compound is outlined below, adapted from general flavone synthesis procedures.[5][6][7][8]

Step 1: Benzoylation of 2'-Hydroxyacetophenone

-

Dissolve 2'-hydroxyacetophenone in a suitable solvent such as pyridine or acetone.

-

Add 2,5-dimethoxybenzoyl chloride to the solution.

-

The reaction is typically carried out in the presence of a base, such as pyridine or potassium carbonate, to neutralize the HCl generated.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by pouring it into an acidic aqueous solution (e.g., dilute HCl) to precipitate the product, which is then filtered, washed, and dried.

Step 2: Baker-Venkataraman Rearrangement

-

The resulting ester from Step 1 is treated with a base, such as potassium hydroxide or sodium hydride, in a suitable solvent like pyridine or dimethyl sulfoxide (DMSO).

-

The mixture is heated to induce the rearrangement to form a 1,3-diketone.

-

The reaction is monitored by TLC.

-

After completion, the reaction is quenched, and the diketone is isolated.

Step 3: Cyclization to the Flavone

-

The 1,3-diketone from Step 2 is cyclized under acidic conditions.

-

A mixture of glacial acetic acid and a strong acid catalyst, such as sulfuric acid or hydrochloric acid, is commonly used.

-

The reaction mixture is heated under reflux until cyclization is complete.

-

The flavone product is then precipitated by pouring the reaction mixture into water, filtered, washed, and purified by recrystallization or column chromatography.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents. A detailed protocol for evaluating the anticancer activity of this compound on a cancer cell line is provided below.[1][9][10][11]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (for formazan solubilization)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium from the stock solution. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent toxicity. Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate the plate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Assessment of Neuroprotective Effects

The neuroprotective potential of this compound can be evaluated using primary cortical neuron cultures exposed to an excitotoxic agent like glutamate.[5][12][13][14]

Materials:

-

Primary cortical neurons (e.g., from embryonic rats or mice)

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

This compound stock solution (in DMSO)

-

Glutamate solution

-

MTT or other cell viability assay reagents

-

Poly-D-lysine coated culture plates

Protocol:

-

Neuron Culture: Isolate and culture primary cortical neurons on poly-D-lysine coated plates in a supplemented neurobasal medium. Allow the neurons to mature for a period of 7-10 days in vitro.

-

Compound Pre-treatment: Treat the mature neuronal cultures with various concentrations of this compound for a specific duration (e.g., 1-2 hours) before inducing excitotoxicity.

-

Glutamate-induced Excitotoxicity: Expose the neurons to a toxic concentration of glutamate (e.g., 50-100 µM) for a short period (e.g., 15-30 minutes).

-

Washout and Recovery: Remove the glutamate-containing medium and replace it with a fresh, compound-containing medium. Allow the neurons to recover for 24 hours.

-

Viability Assessment: Assess neuronal viability using an MTT assay or by staining with fluorescent dyes that differentiate between live and dead cells (e.g., Calcein-AM and Propidium Iodide).

-

Data Analysis: Quantify the percentage of viable neurons in the treated groups compared to the glutamate-only control group to determine the neuroprotective effect of this compound.

Signaling Pathways

Flavonoids are known to exert their biological effects by modulating various intracellular signaling pathways. The PI3K/Akt and MAPK pathways are two critical cascades often implicated in cell survival, proliferation, and apoptosis, and are frequently targeted by flavonoids.[2][12][13][15][16][17][18][19][20][21][22][23][24]

Potential Interaction with the PI3K/Akt Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn leads to the phosphorylation and activation of Akt. Activated Akt can then phosphorylate a variety of downstream targets to promote cell survival and inhibit apoptosis. Some flavonoids have been shown to modulate this pathway, often by inhibiting the phosphorylation of Akt.

Caption: Hypothesized modulation of the PI3K/Akt signaling pathway by this compound.

Potential Interaction with the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The ERK (extracellular signal-regulated kinase) cascade is a well-studied MAPK pathway. Activation of this pathway through a series of phosphorylation events (Raf -> MEK -> ERK) typically promotes cell proliferation. Flavonoids have been reported to interfere with this pathway, often by inhibiting the phosphorylation of ERK.

Caption: Hypothesized modulation of the MAPK/ERK signaling pathway by this compound.

Experimental Workflow for Investigating Signaling Pathway Modulation:

To experimentally validate the hypothesized interactions of this compound with the PI3K/Akt and MAPK pathways, a Western blot analysis can be performed.

Caption: Workflow for Western blot analysis of signaling protein phosphorylation.

Conclusion

This compound presents an interesting scaffold for further investigation in the fields of cancer research and neuroprotection. This guide provides a foundational understanding of its chemical properties, synthesis, and methods for biological evaluation. The provided experimental protocols and hypothesized signaling pathway interactions offer a starting point for researchers to explore the therapeutic potential of this and other related flavonoids. Further research is warranted to fully elucidate its physical properties, stability, and precise mechanisms of action at the molecular level.

References

- 1. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aging-us.com [aging-us.com]

- 3. Physicochemical stability of the bevacizumab biosimilar, ABP 215, after preparation and storage in intravenous bags - GaBIJ [gabi-journal.net]

- 4. CN103387494A - Method for preparing 2-hydroxy-4,5-dimethoxybenzoic acid - Google Patents [patents.google.com]

- 5. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholar.unhas.ac.id [scholar.unhas.ac.id]

- 7. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5,7-Dimethoxyflavone | C17H14O4 | CID 88881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. journaljpri.com [journaljpri.com]

- 10. The neuroprotective potential of flavonoids: a multiplicity of effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. GSRS [precision.fda.gov]

- 17. researchgate.net [researchgate.net]

- 18. The Effects of mTOR-Akt Interactions on Anti-apoptotic Signaling in Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biocompare.com [biocompare.com]

- 21. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 5,7,3',4'-Tetrahydroxy-6,8-dimethoxyflavone | C17H14O8 | CID 5321859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Mechanism of Action of 2',5'-Dimethoxyflavone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',5'-Dimethoxyflavone, a member of the flavonoid family, has garnered interest within the scientific community for its potential therapeutic applications. Flavonoids, as a class, are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The specific mechanisms of action for many of these compounds, including this compound, are multifaceted and the subject of ongoing research. This technical guide consolidates the current understanding of the potential mechanisms of action of this compound, drawing upon data from related methoxyflavone analogs. The primary putative mechanisms include the inhibition of key enzymes such as aromatase, modulation of multidrug resistance proteins like P-glycoprotein (P-gp), and interference with critical cellular signaling pathways including the PI3K/Akt and NF-κB pathways. This document provides a comprehensive overview of these mechanisms, supported by quantitative data from related compounds, detailed experimental protocols for key assays, and visual representations of the implicated signaling cascades to facilitate a deeper understanding for research and drug development professionals.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants. Their basic structure consists of a fifteen-carbon skeleton with two benzene rings linked by a three-carbon chain. Variations in this structure, including the number and position of hydroxyl, methoxy, and other functional groups, give rise to a vast array of compounds with distinct biological activities. Methoxyflavones, characterized by the presence of one or more methoxy groups, have shown promise in various therapeutic areas, including oncology and neuroprotection. The methoxy groups can influence the lipophilicity and metabolic stability of the flavonoid, potentially enhancing its bioavailability and efficacy.

This compound is a specific methoxyflavone whose precise mechanism of action is still under active investigation. However, based on the well-documented activities of structurally similar flavonoids, several key mechanisms can be postulated. This guide will delve into these potential mechanisms, providing the available data and methodologies to aid in further research and development.

Potential Mechanisms of Action

Aromatase Inhibition

Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis, converting androgens to estrogens.[1] Its inhibition is a key strategy in the treatment of estrogen receptor-positive breast cancer.[2] Several flavonoids have been identified as competitive inhibitors of aromatase.[3][4] While direct quantitative data for this compound is limited, studies on other dimethoxyflavones suggest a potential for aromatase inhibition.

Modulation of P-glycoprotein (P-gp)

P-glycoprotein (P-gp) is a transmembrane efflux pump that contributes to multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic agents out of the cell.[5] Inhibition of P-gp can therefore enhance the efficacy of anticancer drugs. Some flavonoids have been shown to interact with P-gp, acting as either substrates or inhibitors.[6] The potential of this compound to modulate P-gp activity is an area of interest for overcoming MDR.

Interference with Cellular Signaling Pathways

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers.[7] Flavonoids have been reported to inhibit this pathway, leading to decreased cancer cell survival and proliferation.[2]

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation and immunity.[4] Constitutive activation of the NF-κB pathway is linked to the pathogenesis of various inflammatory diseases and cancers.[8] The anti-inflammatory effects of many flavonoids are attributed to their ability to inhibit NF-κB signaling.[7]

Quantitative Data Summary

Table 1: Cytotoxic Activity of Methoxyflavone Analogs against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Citation(s) |

|---|---|---|---|

| 5,3'-dihydroxy-3,6,7,8,4'-pentamethoxyflavone | MCF-7 | 3.71 | [9] |

| 4',5'-dihydroxy-5,7,3'-trimethoxyflavone | HCC1954 | 8.58 | [9][10] |

| 5-demethyl nobiletin | THP-1 | 32.3 | [10] |

| 5-demethyl nobiletin | U-937 | 30.4 |[10] |

Table 2: Aromatase Inhibitory Activity of Methoxyflavone Analogs

| Compound | IC50 (µM) | Citation(s) |

|---|---|---|

| 7-methoxyflavone | 1.9 | [11] |

| 7,4'-dimethoxyflavone | 9 |[11] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the investigation of this compound's mechanism of action.

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of a compound on cell viability.[1][9][12][13][14][15]

Materials:

-

96-well microplates

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C in a humidified atmosphere.

-

Add 100 µL of the solubilization solution to each well.

-

Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.

-

Measure the absorbance of the samples at 570 nm using a microplate reader.

Aromatase Inhibition Assay (Fluorometric)

This assay is used to screen for inhibitors of aromatase activity.[2][12][14][15][16]

Materials:

-

Recombinant human aromatase (CYP19A1)

-

Aromatase assay buffer

-

Fluorogenic aromatase substrate (e.g., dibenzylfluorescein)

-

NADPH generating system

-

96-well microplate (white or black)

-

Microplate reader with fluorescence detection

Procedure:

-

Add serial dilutions of this compound to the wells of a 96-well plate.

-

Add recombinant human aromatase to each well and incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding the fluorogenic substrate and NADPH generating system.

-

Immediately measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 488/527 nm) in kinetic mode for a set period (e.g., 60 minutes).

-

The rate of fluorescence increase is proportional to aromatase activity. Calculate the percentage of inhibition for each concentration of the test compound.

P-glycoprotein (P-gp) ATPase Activity Assay

This assay measures the effect of a compound on the ATP hydrolysis activity of P-gp.[17][18][19]

Materials:

-

P-gp-containing membrane vesicles

-

Assay buffer

-

ATP

-

Phosphate detection reagent

-

96-well microplate

-

Microplate reader

Procedure:

-

Pre-incubate the P-gp membrane vesicles with various concentrations of this compound in the assay buffer.

-

Initiate the reaction by adding ATP.

-

Incubate at 37°C for a specified time (e.g., 20 minutes).

-

Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent.

-

The change in ATPase activity in the presence of the test compound indicates its interaction with P-gp.

Western Blotting for Signaling Pathway Analysis (PI3K/Akt Pathway)

This technique is used to detect changes in the phosphorylation status of key proteins in a signaling pathway.[20][13][21][22][23][24][25]

Materials:

-

Cell lysis buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for various times and lyse the cells.

-

Determine protein concentration and load equal amounts of protein onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-Akt) to normalize the data.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), visualize the potential signaling pathways modulated by this compound and the general workflows of the described experimental protocols.

Caption: Potential inhibition of the PI3K/Akt signaling pathway by this compound.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Caption: General workflow for determining cytotoxicity using the MTT assay.

Conclusion

The available evidence from related methoxyflavone compounds suggests that this compound holds promise as a bioactive molecule with potential applications in cancer and inflammatory conditions. Its mechanism of action is likely multifaceted, involving the inhibition of key enzymes like aromatase, modulation of drug transporters such as P-glycoprotein, and interference with pro-survival and pro-inflammatory signaling pathways, including PI3K/Akt and NF-κB. However, it is crucial to underscore that direct experimental evidence and quantitative data for this compound are currently lacking in the scientific literature.

The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers to systematically investigate the precise molecular targets and mechanisms of this compound. Future studies should focus on generating specific IC50 and EC50 values for this compound against a panel of cancer cell lines and relevant enzymes. Furthermore, detailed molecular studies, such as Western blotting, are necessary to confirm its effects on the phosphorylation status of key signaling proteins. A comprehensive understanding of its structure-activity relationship, aided by computational modeling, will also be invaluable for the rational design of more potent and selective analogs for therapeutic development. This in-depth guide provides the necessary framework to propel further research into the promising therapeutic potential of this compound.

References

- 1. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Molecular basis of the inhibition of human aromatase (estrogen synthetase) by flavone and isoflavone phytoestrogens: A site-directed mutagenesis study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalsciencebooks.info [globalsciencebooks.info]

- 5. Discovery of a Flavonoid FM04 as a Potent Inhibitor to Reverse P-Glycoprotein-Mediated Drug Resistance in Xenografts and Improve Oral Bioavailability of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy [frontiersin.org]

- 9. academicjournals.org [academicjournals.org]

- 10. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review [mdpi.com]

- 11. Aromatase inhibition by bioavailable methylated flavones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Fluorometric CYP19A1 (Aromatase) Activity Assay In Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. researchgate.net [researchgate.net]

- 15. abcam.com [abcam.com]

- 16. researchgate.net [researchgate.net]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. ccrod.cancer.gov [ccrod.cancer.gov]

- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 23. Detection of phosphorylated Akt and MAPK in cell culture assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. A Fluorometric CYP19A1 (Aromatase) Activity Assay in Live Cells. | University of Kentucky College of Arts & Sciences [pa.as.uky.edu]

- 25. Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents - PMC [pmc.ncbi.nlm.nih.gov]

The Neuroprotective Potential of 2',5'-Dimethoxyflavone: A Technical Guide for Researchers

Disclaimer: Scientific literature explicitly detailing the neuroprotective potential of 2',5'-Dimethoxyflavone is currently limited. This guide provides a comprehensive overview of its potential based on the well-documented neuroprotective activities of structurally related methoxyflavones and the broader class of flavonoids. The experimental protocols and quantitative data presented herein are derived from studies on these related compounds and are intended to serve as a foundational resource for future research into this compound.

Introduction

This compound is a flavonoid, a class of polyphenolic secondary metabolites found in plants.[1] Flavonoids are widely recognized for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. Methoxyflavones, a subclass of flavonoids characterized by the presence of one or more methoxy groups, have shown particular promise in the context of neurodegenerative diseases due to their enhanced metabolic stability and potential for blood-brain barrier penetration.[2][3] This technical guide explores the prospective neuroprotective mechanisms of this compound, drawing parallels from closely related analogs, and provides detailed experimental methodologies to facilitate further investigation.

Physicochemical Properties of this compound: [1]

| Property | Value |

| Molecular Formula | C₁₇H₁₄O₄ |

| Molecular Weight | 282.29 g/mol |

| CAS Number | 74670-10-3 |

| IUPAC Name | 2-(2,5-dimethoxyphenyl)chromen-4-one |

| Appearance | Solid (Predicted) |

| XLogP3-AA | 3.5 |

Potential Neuroprotective Mechanisms

The neuroprotective effects of flavonoids are multifaceted, often involving a combination of antioxidant, anti-inflammatory, and signaling pathway modulation activities.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a key contributor to neuronal damage in neurodegenerative diseases. Flavonoids can mitigate oxidative stress through direct ROS scavenging and by upregulating endogenous antioxidant enzymes. While direct antioxidant data for this compound is not available, related methoxyflavones have demonstrated significant antioxidant potential.

Anti-inflammatory Effects

Chronic neuroinflammation, mediated by activated microglia and astrocytes, is another hallmark of neurodegenerative disorders. Activated microglia release pro-inflammatory cytokines and other neurotoxic molecules. Flavonoids, including various methoxyflavones, have been shown to suppress neuroinflammation by inhibiting the activation of microglial cells and downregulating the production of inflammatory mediators.[4][5]

Modulation of Intracellular Signaling Pathways

Flavonoids can exert neuroprotective effects by modulating key intracellular signaling cascades that regulate cell survival, apoptosis, and inflammation. The Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways are critical in this context.

-

MAPK Pathway: The MAPK family of proteins (including ERK, JNK, and p38) plays a central role in neuronal function and survival. Dysregulation of this pathway is implicated in neurodegeneration.[6][7] Certain flavonoids can selectively modulate MAPK signaling to promote neuronal survival.[8]

-

PI3K/Akt Pathway: The PI3K/Akt signaling cascade is a crucial pro-survival pathway in neurons. Its activation promotes cell growth and inhibits apoptosis. Several natural compounds, including flavonoids, have been shown to exert neuroprotective effects by activating this pathway.[8]

-

NF-κB Signaling: Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of pro-inflammatory genes. Inhibition of NF-κB signaling in microglia is a primary mechanism by which anti-inflammatory compounds reduce neuroinflammation.[9]

Inhibition of Monoamine Oxidase (MAO)

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters. Their activity can also generate oxidative stress. Inhibition of MAO-B is a therapeutic strategy in Parkinson's disease. Several flavonoids have been identified as potent and selective MAO inhibitors.[10][11][12][13]

Quantitative Data for Related Methoxyflavones

The following tables summarize quantitative data for methoxyflavones structurally related to this compound, providing a benchmark for potential efficacy.

Table 1: Neuroprotective Activity of Related Methoxyflavones

| Compound | Assay | Cell Line | Neurotoxin | IC₅₀ / EC₅₀ | Reference |

| 4'-Methoxyflavone | Cell Viability | Cortical Neurons | NMDA | ~10 µM | [2] |

| 3',4'-Dimethoxyflavone | Cell Viability | Cortical Neurons | NMDA | ~25 µM | [2] |

| 5-Methoxyflavone | Cell Viability | Primary Neurons | Aβ | Not specified | [14] |

Table 2: Anti-inflammatory Activity of Related Methoxyflavones

| Compound | Assay | Cell Line | Stimulant | IC₅₀ | Reference |

| 6-Methoxyflavone | NO Production | BV2 Microglia | LPS | Not specified | [4] |

| 7-Methoxyflavanone | IL-6 Production | BV2 Microglia | LPS | Not specified | [9] |

Table 3: Monoamine Oxidase (MAO) Inhibitory Activity of Related Flavones

| Compound | Target | IC₅₀ | Reference |

| Halogenated Flavones | MAO-B | 16 - 74 nM | [10] |

| Chrysin | MAO-A | 0.25 µM | [13] |

| Genistein | MAO-B | 0.65 µM | [13] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the neuroprotective potential of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Culture: Plate neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 1-100 µM) for 1-2 hours.

-

Induction of Neurotoxicity: Add a neurotoxin (e.g., 100 µM H₂O₂ or 10 µM Aβ₂₅₋₃₅) to the wells and incubate for 24 hours.

-

MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

Western Blot for MAPK and Akt Signaling

This technique is used to detect changes in the phosphorylation status of key signaling proteins.

-

Protein Extraction: Treat neuronal cells with this compound and/or a neurotoxin. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per sample on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[15]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of ERK, JNK, p38, and Akt overnight at 4°C.[15]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

This assay predicts the ability of a compound to cross the blood-brain barrier.[16][17][18]

-

Membrane Preparation: Coat the filter of a donor plate with a lipid solution (e.g., porcine brain lipid in dodecane).

-

Compound Preparation: Prepare a solution of this compound in a suitable buffer (e.g., PBS, pH 7.4).

-

Assay Setup: Add the compound solution to the donor wells and a buffer solution to the acceptor wells of a 96-well plate system. Place the donor plate on top of the acceptor plate.

-

Incubation: Incubate the plate for a defined period (e.g., 4-18 hours) at room temperature.

-

Concentration Measurement: Measure the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS.

-

Permeability Calculation: Calculate the effective permeability (Pe) using the following equation: Pe = C x Vd x Va / (Area x Time x (Vd + Va)) x -ln(1 - [drug]acceptor / [drug]equilibrium) where C is a constant, Vd and Va are the volumes of the donor and acceptor wells, Area is the filter area, and Time is the incubation time.

Visualizations

The following diagrams illustrate potential signaling pathways and experimental workflows relevant to the study of this compound.

Caption: Potential signaling pathways modulated by this compound.

Caption: General experimental workflow for assessing neuroprotection.

Conclusion and Future Directions

While direct evidence is currently lacking, the chemical structure of this compound and the well-documented neuroprotective properties of related methoxyflavones suggest its potential as a valuable agent in the prevention and treatment of neurodegenerative diseases. Its therapeutic promise likely stems from a combination of antioxidant, anti-inflammatory, and signaling-modulatory activities.

Future research should focus on a systematic evaluation of this compound's efficacy and mechanisms of action. Key areas of investigation should include:

-

In vitro neuroprotection studies: Utilizing neuronal cell lines and primary neurons to determine its protective effects against various neurotoxins.

-

Antioxidant and anti-inflammatory assays: Quantifying its ROS scavenging capacity and its ability to suppress microglial activation and pro-inflammatory cytokine production.

-

Mechanism of action studies: Elucidating its effects on the MAPK, PI3K/Akt, and NF-κB signaling pathways.

-

Blood-brain barrier permeability: Assessing its ability to cross the BBB using in vitro models like PAMPA-BBB and subsequent in vivo studies.

-

In vivo efficacy: Evaluating its neuroprotective effects in animal models of neurodegenerative diseases.

A thorough investigation into these areas will be crucial to unlock the full therapeutic potential of this compound and pave the way for its development as a novel neuroprotective agent.

References

- 1. This compound | C17H14O4 | CID 4231835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 6-methoxyflavone suppresses neuroinflammation in lipopolysaccharide- stimulated microglia through the inhibition of TLR4/MyD88/p38 MAPK/NF-κB dependent pathways and the activation of HO-1/NQO-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bohrium.com [bohrium.com]

- 6. MAPK signaling in neurodegeneration: influences of flavonoids and of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. 7-methoxyflavanone alleviates neuroinflammation in lipopolysaccharide-stimulated microglial cells by inhibiting TLR4/MyD88/MAPK signalling and activating the Nrf2/NQO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Monoamine Oxidase Inhibitory Activity of Halogenated Flavones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of 5-Methoxyflavone as a Novel DNA Polymerase-Beta Inhibitor and Neuroprotective Agent against Beta-Amyloid Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 4.2.9. In Vitro Blood–Brain Barrier Permeation Assay (PAMPA-BBB) [bio-protocol.org]

- 17. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]

- 18. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Screening of 2',5'-Dimethoxyflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids, a class of polyphenolic secondary metabolites found in plants, have garnered significant attention in cancer research due to their potential antineoplastic properties. Among these, methoxyflavones, characterized by the presence of one or more methoxy groups, have demonstrated promising cytotoxic and pro-apoptotic effects across various cancer cell lines. This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of a specific methoxyflavone, 2',5'-Dimethoxyflavone. Due to the limited availability of direct experimental data for this compound, this guide also incorporates information from structurally similar methoxyflavones to provide a comprehensive understanding of its potential anticancer activities and mechanisms of action.

Data Presentation: Cytotoxicity of Structurally Similar Methoxyflavones

| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |

| 5-hydroxy-2',6'-dimethoxyflavone | SCC-25 | 24 | >200 |

| 48 | >200 | ||

| 5-hydroxy-2',3',6'-trimethoxyflavone | SCC-25 | 24 | >200 |

| 48 | >200 |

Note: Data extracted from a study on polymethoxyflavones from Hottonia palustris. The study indicated that these specific compounds were ineffective at the tested concentrations.

It is crucial to note that the substitution pattern of methoxy and hydroxy groups on the flavone backbone significantly influences the cytotoxic activity. Therefore, the data presented above should be interpreted with caution and direct experimental evaluation of this compound is imperative.

Experimental Protocols

For the preliminary cytotoxicity screening of this compound, several standard assays can be employed. The following are detailed protocols for three commonly used methods: MTT, Sulforhodamine B (SRB), and Lactate Dehydrogenase (LDH) assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

-

This compound stock solution (in DMSO)

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

-

96-well microplate

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the sulforhodamine B dye.

Materials:

-

This compound stock solution (in DMSO)

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Trichloroacetic acid (TCA), cold 50% (w/v)

-

SRB solution (0.4% w/v in 1% acetic acid)

-

1% Acetic acid

-

10 mM Tris base solution

-

96-well microplate

-

Microplate reader

Protocol:

-

Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Cell Fixation: After the incubation period, gently add 25 µL of cold 50% TCA to each well and incubate at 4°C for 1 hour.

-

Washing: Wash the plates four times with slow-running tap water and allow them to air-dry.

-

Staining: Add 50 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

-

Washing: Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air-dry.

-

Solubilization: Add 100 µL of 10 mM Tris base solution to each well and shake on an orbital shaker for 10 minutes to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm in a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Materials:

-

This compound stock solution (in DMSO)

-

Cancer cell lines of interest

-

Complete cell culture medium

-

LDH assay kit (containing substrate, cofactor, and dye)

-

96-well microplate

-

Microplate reader

Protocol:

-

Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release (e.g., by adding a lysis buffer provided in the kit).

-

Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.

-

Assay Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (prepared according to the kit's instructions) to each well.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Stop Reaction: Add 50 µL of the stop solution (if provided in the kit).

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control.

Mandatory Visualization

Experimental Workflow for Cytotoxicity Screening

Caption: Workflow for in vitro cytotoxicity screening.

General Apoptotic Signaling Pathways Potentially Induced by Methoxyflavones

While the specific signaling pathways modulated by this compound are yet to be elucidated, many methoxyflavones have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The following diagram illustrates a generalized model of these pathways.

Caption: General apoptotic pathways induced by flavonoids.

Conclusion

The preliminary cytotoxicity screening is a critical first step in evaluating the anticancer potential of novel compounds like this compound. While direct experimental data for this specific flavone is currently limited, the provided experimental protocols offer a robust framework for its evaluation. The cytotoxicity data of structurally similar compounds and the generalized signaling pathway diagram serve as valuable initial reference points for researchers. Further investigation is warranted to determine the precise IC50 values of this compound against a panel of cancer cell lines and to elucidate the specific molecular mechanisms underlying its potential cytotoxic effects. This will be crucial for its future development as a potential therapeutic agent.

Methodological & Application

Application Note: Quantification of 2',5'-Dimethoxyflavone using High-Performance Liquid Chromatography (HPLC)

AN-HPLC-034

Introduction

2',5'-Dimethoxyflavone is a naturally occurring methoxyflavone found in various plant species. It has garnered interest in the scientific community due to its potential biological activities. Accurate and reliable quantification of this compound is crucial for quality control of raw materials, finished products, and for pharmacokinetic studies in drug development. This application note presents a detailed protocol for the quantification of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described method is based on established protocols for similar methoxyflavones and provides a robust framework for the analysis of this compound.

Experimental Protocol

Instrumentation and Materials

-

HPLC System: An Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).

-

Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Software: OpenLab CDS or equivalent chromatography data acquisition and processing software.

-

Analytical Balance: Capable of weighing to 0.01 mg.

-

Volumetric Glassware: Class A flasks and pipettes.

-

Syringe Filters: 0.45 µm PTFE or nylon.

-

Solvents: HPLC grade methanol and acetonitrile, and purified water (18.2 MΩ·cm).

-

Reagents: Acetic acid (analytical grade).

-

Standard: this compound reference standard (purity ≥98%).

Preparation of Solutions

-

Mobile Phase: A mixture of methanol and 0.1% v/v aqueous acetic acid in a ratio of 70:30 (v/v).[1] The solution should be filtered through a 0.45 µm membrane filter and degassed prior to use.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

HPLC Conditions

The following HPLC conditions are recommended for the analysis:

| Parameter | Condition |

| Column | C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Methanol : 0.1% Acetic Acid in Water (70:30, v/v) |

| Flow Rate | 0.8 mL/min[1] |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm[1] |

| Run Time | Approximately 15 minutes |

Sample Preparation

-

Solid Samples (e.g., plant material, formulated products):

-

Accurately weigh a representative amount of the homogenized sample.

-

Extract the sample with a suitable solvent (e.g., methanol) using techniques such as sonication or Soxhlet extraction.

-

Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

-

Dilute the filtered extract with the mobile phase if necessary to bring the concentration of this compound within the calibration range.

-

-

Liquid Samples (e.g., solutions, extracts):

-

Filter the liquid sample through a 0.45 µm syringe filter into an HPLC vial.

-

Dilute the sample with the mobile phase as needed.

-

Method Validation

For quantitative analysis, the method should be validated according to ICH guidelines or internal standard operating procedures. The validation should include the following parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of at least five concentrations across the desired range.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike-recovery experiments where a known amount of the standard is added to a sample matrix.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Data Presentation

The following tables summarize the expected quantitative data for a validated HPLC method for this compound, based on typical performance for similar methoxyflavones.[1]

Table 1: Linearity and Sensitivity

| Parameter | Value |

| Linear Range | 1 - 100 µg/mL |

| Regression Equation | y = mx + c |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL |

Table 2: Accuracy and Precision

| Concentration Level | Recovery (%) | RSD (%) - Repeatability | RSD (%) - Intermediate Precision |

| Low QC | 98 - 102 | < 2.0 | < 3.0 |

| Mid QC | 98 - 102 | < 2.0 | < 3.0 |

| High QC | 98 - 102 | < 2.0 | < 3.0 |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound using HPLC.

Caption: HPLC quantification workflow.

Logical Relationship of Method Validation Parameters

The following diagram shows the logical relationship between the key parameters of HPLC method validation.

Caption: Method validation parameters.

References

Application Note: Structural Elucidation of 2',5'-Dimethoxyflavone using NMR and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',5'-Dimethoxyflavone is a member of the flavonoid class of compounds, which are widely studied for their diverse biological activities. As with many natural and synthetic flavonoids, precise structural characterization is crucial for understanding its structure-activity relationships and for quality control in drug development processes. This application note provides detailed protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), along with expected data presented in a clear, tabular format.

Molecular Structure

IUPAC Name: 2-(2,5-dimethoxyphenyl)chromen-4-one[1] Molecular Formula: C₁₇H₁₄O₄[1] Molecular Weight: 282.29 g/mol

Nuclear Magnetic Resonance (NMR) Analysis

NMR spectroscopy is a powerful technique for the unambiguous structural elucidation of organic molecules. 1D (¹H and ¹³C) and 2D NMR experiments are employed to determine the chemical environment of each proton and carbon atom in the this compound molecule.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the protons of this compound. These predictions are based on the analysis of structurally similar flavonoids.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~6.8 | s | - |

| H-5 | ~7.9 | dd | 8.0, 1.5 |

| H-6 | ~7.4 | t | 8.0 |

| H-7 | ~7.7 | t | 8.0 |

| H-8 | ~7.5 | d | 8.0 |

| H-3' | ~7.0 | d | 3.0 |

| H-4' | ~7.1 | dd | 9.0, 3.0 |

| H-6' | ~7.2 | d | 9.0 |

| 2'-OCH₃ | ~3.9 | s | - |

| 5'-OCH₃ | ~3.8 | s | - |

s = singlet, d = doublet, t = triplet, dd = doublet of doublets

Predicted ¹³C NMR Spectral Data

The predicted chemical shifts for the carbon atoms of this compound are presented below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~163 |

| C-3 | ~107 |

| C-4 | ~178 |

| C-4a | ~124 |

| C-5 | ~126 |

| C-6 | ~125 |

| C-7 | ~134 |

| C-8 | ~118 |

| C-8a | ~156 |

| C-1' | ~121 |

| C-2' | ~157 |

| C-3' | ~114 |

| C-4' | ~119 |

| C-5' | ~154 |

| C-6' | ~113 |

| 2'-OCH₃ | ~56.5 |

| 5'-OCH₃ | ~56.0 |

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, and tandem mass spectrometry (MS/MS) reveals structural details through fragmentation analysis. For this compound, electrospray ionization (ESI) is a common technique.

High-Resolution Mass Spectrometry (HRMS) Data

HRMS is used to confirm the elemental composition of the molecule.

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 283.0965 | 283.0965 |

Tandem Mass Spectrometry (MS/MS) Fragmentation Data

The fragmentation pattern of this compound is characterized by losses of methyl radicals (•CH₃) and carbon monoxide (CO) from the parent ion. The radical loss of a methyl group is a characteristic fragmentation for methoxylated flavonoids.[2][3][4]

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 283.1 | 268.1 | •CH₃ | [M+H-•CH₃]⁺ |

| 283.1 | 255.1 | CO | [M+H-CO]⁺ |

| 283.1 | 253.1 | H₂CO | [M+H-H₂CO]⁺ |

| 268.1 | 240.1 | CO | [M+H-•CH₃-CO]⁺ |

Experimental Protocols

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

1D NMR Acquisition:

-

¹H NMR: Acquire the spectrum with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire the spectrum with a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

-

2D NMR Acquisition (for full structural confirmation):

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

-

-

Data Processing: Process the acquired data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

MS Acquisition:

-

Ionization Mode: Positive ion mode is typically used for flavonoids.

-

Full Scan MS: Acquire a full scan mass spectrum over a mass range of m/z 100-500 to determine the accurate mass of the protonated molecule [M+H]⁺.

-

-

MS/MS Acquisition:

-

Precursor Ion Selection: Select the [M+H]⁺ ion (m/z 283.1) for fragmentation.

-

Collision Energy: Apply a collision energy (typically 10-40 eV) to induce fragmentation. The optimal collision energy may need to be determined empirically.

-

Product Ion Scan: Acquire the product ion spectrum to observe the characteristic fragment ions.

-

-

Data Analysis: Analyze the data to determine the accurate mass of the parent and fragment ions. Use this information to confirm the elemental composition and propose fragmentation pathways.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the NMR and mass spectrometry analysis of this compound.

Caption: Workflow for NMR and MS Analysis.

Conclusion

The combination of NMR spectroscopy and mass spectrometry provides a robust and comprehensive approach for the structural characterization of this compound. The detailed protocols and expected spectral data presented in this application note serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery, facilitating the accurate identification and quality assessment of this and related flavonoid compounds.

References

- 1. Classification of Flavonoid Metabolomes via Data Mining and Quantification of Hydroxyl NMR Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural analysis of selected characteristic flavones by electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. discovery.researcher.life [discovery.researcher.life]

Application Notes and Protocols for the Extraction of Polymethoxyflavones from Citrus Peels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polymethoxyflavones (PMFs) are a class of flavonoids characterized by multiple methoxy groups on their flavone backbone, predominantly found in the peels of citrus fruits.[1] These compounds, including notable examples like nobiletin and tangeretin, have garnered significant attention in the scientific community due to their broad spectrum of biological activities, such as antioxidant, anti-inflammatory, anti-cancer, and anti-obesity properties.[1][2] As by-products of the citrus processing industry, citrus peels represent a valuable and sustainable source for these high-value bioactive compounds.[2][3] The effective extraction of PMFs is a critical first step for their study and application in pharmaceuticals and functional foods.[2] This document provides detailed protocols and comparative data for various methods used to extract PMFs from citrus peels.

Extraction Methodologies: An Overview

The extraction of PMFs from the complex matrix of citrus peels can be achieved through several techniques, ranging from conventional solvent-based methods to modern, technology-assisted approaches.[4] PMFs are generally low-polarity compounds, which influences the choice of solvents.[5] Common solvents include hexane, ethanol, methanol, and chloroform.[5] Advanced methods like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) offer significant advantages, including reduced extraction times, lower solvent consumption, and improved efficiency.[3][6]

Data Summary: Comparison of Extraction Techniques

The efficiency of PMF extraction is highly dependent on the chosen method, solvent, and various process parameters. The following tables summarize quantitative data from several studies to facilitate comparison.

Table 1: Conventional and Pressurized Liquid Extraction Methods

| Citrus Species | Extraction Method | Solvent(s) | Key Parameters | PMF Yield | Reference(s) |

| Citrus reticulata | Solvent Reflux | 75% (v/v) Ethanol | Reflux for 10 h | Not specified | [5] |

| Citrus sinensis Osbeck | Enzymatic Hydrolysis | 95% Ethanol with 5% cellulase | 60°C for 2.5 h | 564 mg crude PMFs from 100 g dried peel | [4][5] |

| Citrus reticulata ‘Chachi’ | Pressurized Liquid Extraction (PLE) | 70% Methanol | 160°C; 1500 psi; 20 min | 804.4 mg/g (total flavones) | [3][7] |

| Citrus reshni (Cleopatra mandarin) | Soxhlet Extraction | Hexane | Not specified | Not specified; Hexane noted as superior to chloroform and methanol | [5][8] |

Table 2: Advanced Extraction Methods (MAE, UAE, SFE)

| Citrus Species | Extraction Method | Solvent(s) / Modifier | Key Parameters | PMF Yield | Reference(s) |

| Citrus yuko Hort. ex Tanaka | Microwave-Assisted (MAE) | Methanol | Reflux for 2.5 to 5 min | Tangeretin: 0.12% (w/w), Nobiletin: 0.10% (w/w) | [4][9][10] |

| Citrus sinensis L. | Ultrasound-Assisted (UAE) | Ethanol:Water (4:1 v/v) | 40°C; 150 W | Total Phenolic Content: 275.8 mg GAE/100 g FW; Hesperidin: 205.2 mg/100 g FW | [11] |

| Citrus limon | Ultrasound-Assisted (UAE) | 75% Ethanol | 30 min extraction | Not specified; optimal for polyphenol yield | [12] |

| Citrus depressa Hayata | Supercritical Fluid (SFE) | Supercritical CO₂ with 85% Ethanol modifier | 80°C; 30 MPa | Optimized for Nobiletin and Tangeretin extraction | [5] |

Experimental Workflows and Protocols

The following section details the workflow and step-by-step protocols for key PMF extraction methods.

General Experimental Workflow

The overall process for obtaining purified PMFs involves several key stages, from raw material preparation to the isolation of individual compounds. Post-extraction purification is often necessary due to the complexity of the crude extract and is typically achieved using chromatographic techniques like flash chromatography or HPLC.[5][8]

Caption: General workflow for PMF extraction and purification.

Protocol 1: Ultrasound-Assisted Extraction (UAE)

This protocol is based on optimized conditions for extracting polyphenols from orange peels and is effective for PMFs.[11]

Materials and Equipment:

-

Dried and powdered citrus peels

-

Ethanol (Food Grade)

-

Deionized water

-

Ultrasonic bath or probe sonicator (e.g., 150 W)

-

Temperature-controlled water bath

-

Filter paper (e.g., Whatman No. 1)

-

Rotary evaporator

-

Beakers and flasks

Procedure:

-

Sample Preparation: Weigh 10 g of dried citrus peel powder and place it into a 250 mL flask.

-

Solvent Preparation: Prepare a solvent mixture of ethanol and water in a 4:1 (v/v) ratio.

-

Extraction: Add 100 mL of the solvent mixture to the flask containing the peel powder.

-

Sonication: Place the flask in an ultrasonic bath. Set the temperature to 40°C and the sonication power to 150 W.[11]

-

Extraction Time: Sonicate the mixture for 30-60 minutes.

-

Separation: After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid peel residue. For finer separation, centrifugation can be performed prior to filtration.

-

Solvent Removal: Concentrate the filtered extract using a rotary evaporator under reduced pressure at 40-50°C to remove the ethanol.

-

Storage: The resulting crude PMF extract can be freeze-dried or stored at -20°C for further analysis or purification.

Protocol 2: Microwave-Assisted Extraction (MAE)

This protocol is a rapid method adapted from the extraction of PMFs from Citrus yuko peels.[9][10]

Materials and Equipment:

-

Dried and powdered citrus peels

-

Methanol

-

Microwave extraction system (reflux capability)

-

Round-bottom flask

-

Condenser

-

Filter paper

-

Rotary evaporator

Procedure:

-

Sample Preparation: Place 5 g of dried citrus peel powder into a round-bottom flask.

-

Solvent Addition: Add 50 mL of methanol to the flask.

-

Microwave Setup: Place the flask in the microwave extraction system and attach a condenser.

-

Extraction: Heat the mixture under reflux with stirring using microwave irradiation for 2.5 to 5 minutes.[9]

-

Cooling and Filtration: Allow the mixture to cool to room temperature. Filter the extract to separate the solid residue.

-

Solvent Removal: Evaporate the methanol from the filtrate using a rotary evaporator.

-

Storage: Store the dried crude extract in a desiccator or at low temperature.

Protocol 3: Supercritical Fluid Extraction (SFE)

SFE is a green technology that uses supercritical CO₂ as the primary solvent. This protocol is based on optimized conditions for Citrus depressa.[5]

Materials and Equipment:

-

Dried and powdered citrus peels

-

Supercritical fluid extractor

-

High-purity carbon dioxide (CO₂)

-

Ethanol (as modifier)

-

Collection vials

Procedure:

-

Sample Loading: Load the extraction vessel of the SFE system with a known quantity of dried citrus peel powder (e.g., 20 g).

-

System Parameters: Set the system parameters as follows:

-

Modifier: Introduce ethanol as a modifier at a concentration of 85%.[5] The modifier is crucial for efficiently extracting the slightly polar PMFs.

-

Extraction: Begin the extraction process. The supercritical fluid will pass through the citrus peel matrix, dissolving the PMFs.

-

Collection: The PMF-rich extract is separated from the supercritical fluid in the collection vessel as the pressure is reduced. Collect the extract in a vial.

-

Drying and Storage: Any residual ethanol can be removed under a stream of nitrogen. Store the final extract at -20°C.

PMF-Related Biological Pathways

While a detailed exploration of signaling pathways is beyond the scope of these extraction notes, it is crucial for drug development professionals to understand the context of PMF bioactivity. For instance, nobiletin has been shown to inhibit inflammatory responses. A simplified representation of a relevant pathway is provided below.

Caption: PMFs can inhibit inflammatory signaling pathways.

Conclusion

The selection of an appropriate extraction method for polymethoxyflavones from citrus peels depends on the specific research goals, available equipment, and desired scale of production. Conventional solvent extraction remains a viable option, but advanced techniques like UAE, MAE, and SFE offer superior efficiency, speed, and environmental friendliness.[6][9] The protocols and data provided herein serve as a comprehensive guide for researchers to effectively isolate these promising bioactive compounds for further investigation and development.

References

- 1. The process of extracting citrus polymethoxyflavones from citrus bioflavonoids. [greenskybio.com]

- 2. Polymethoxyflavones from citrus peel: advances in extraction methods, biological properties, and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Micronization Combined Ultrasound-Assisted Extraction Enhances the Sustainability of Polyphenols from Pineapple and Lemon Peels Utilizing Acidified Ethanol - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2',5'-Dimethoxyflavone

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2',5'-Dimethoxyflavone synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

A1: The most common and reliable methods for synthesizing this compound are the Baker-Venkataraman rearrangement and the Allan-Robinson reaction. Both methods involve the cyclization of a precursor molecule to form the flavone core. The Baker-Venkataraman route generally proceeds via a 1,3-diketone intermediate, which then undergoes acid-catalyzed cyclization.[1][2][3] The Allan-Robinson reaction offers a more direct approach by reacting an o-hydroxyaryl ketone with an aromatic anhydride.[4]

Q2: I am getting a very low yield. What are the potential causes?

A2: Low yields in flavone synthesis can stem from several factors.[5] Incomplete reaction is a primary cause, which can be due to insufficient reaction time, incorrect temperature, or inefficient catalysis. Side reactions, such as the formation of chalcones or other byproducts, can also significantly reduce the yield of the desired flavone.[6][7] Furthermore, product loss during workup and purification steps is a common issue. It is also crucial to ensure the purity of starting materials and the use of anhydrous solvents, as moisture can interfere with the reaction.[5]

Q3: How can I minimize the formation of impurities?

A3: Minimizing impurity formation requires careful control of reaction conditions. For instance, in the Claisen-Schmidt condensation to form the chalcone precursor, maintaining a low temperature (e.g., 0°C) can improve purity and yield.[8] The choice of base and solvent is also critical. In the subsequent cyclization step, using a milder cyclizing agent or optimizing the reaction time and temperature can prevent the formation of degradation products. Purification of intermediates, such as the chalcone, before proceeding to the next step is highly recommended.

Q4: What is the best method for purifying the final this compound product?

A4: The purification of this compound typically involves recrystallization or column chromatography. Recrystallization from a suitable solvent, such as ethanol or methanol, is often effective for removing minor impurities.[9] For more complex mixtures, silica gel column chromatography is the preferred method. A solvent system of hexane and ethyl acetate in varying ratios is commonly used to elute the flavone.[10][11] The purity of the final product should be confirmed by techniques like HPLC, NMR, and mass spectrometry.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Low or No Product Formation | Incomplete reaction due to insufficient heating or reaction time. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Increase the reaction temperature or prolong the reaction time as needed. For the Baker-Venkataraman rearrangement, ensure the complete formation of the 1,3-diketone before proceeding with cyclization. |

| Inactive catalyst or base. | Use freshly prepared or properly stored catalysts and bases. Ensure anhydrous conditions if the reagents are moisture-sensitive. | |

| Poor quality of starting materials. | Verify the purity of the starting 2'-hydroxyacetophenone and 2,5-dimethoxybenzoyl chloride (or corresponding aldehyde/anhydride) by NMR or other analytical techniques. Purify starting materials if necessary. | |

| Formation of a Major Side Product (e.g., Chalcone) | Incomplete cyclization of the chalcone intermediate. | For acid-catalyzed cyclization, ensure a sufficient concentration of a strong acid (e.g., H2SO4 in acetic acid).[4] For oxidative cyclization, consider using an alternative oxidizing agent like I2/DMSO or SeO2.[12] |

| Unwanted side reactions. | Optimize the reaction temperature. Higher temperatures can sometimes favor side product formation. Consider a different synthetic route if a particular side reaction is persistent. | |

| Difficulty in Product Isolation | Product is too soluble in the workup solvent. | Modify the workup procedure. For example, if the product is soluble in the aqueous layer, perform additional extractions with an appropriate organic solvent. |

| Formation of an emulsion during extraction. | Add a saturated brine solution to help break the emulsion. Centrifugation can also be effective. | |

| Final Product is Impure | Inadequate purification. | If recrystallization is insufficient, employ column chromatography with a carefully selected eluent system. Gradient elution may be necessary to separate closely related impurities.[9] |

| Co-precipitation of starting materials or byproducts. | Ensure the product is fully dissolved during recrystallization and allow for slow cooling to promote the formation of pure crystals. |

Experimental Protocols

Synthesis of this compound via Baker-Venkataraman Rearrangement

This two-step process involves the formation of a 1,3-diketone intermediate followed by cyclization.

Step 1: Synthesis of 1-(2-hydroxyphenyl)-3-(2,5-dimethoxyphenyl)propane-1,3-dione

-

To a solution of 2'-hydroxyacetophenone (1 eq.) in pyridine, add 2,5-dimethoxybenzoyl chloride (1.1 eq.) dropwise at 0°C.

-

Allow the reaction mixture to stir at room temperature for 4-6 hours, monitoring the progress by TLC.

-

Upon completion, pour the reaction mixture into ice-cold dilute HCl.

-

Filter the precipitated solid, which is the o-acyloxyacetophenone intermediate.

-

Dissolve the dried intermediate in anhydrous pyridine and add powdered potassium hydroxide (3 eq.).

-

Heat the mixture at 50-60°C for 2-3 hours until the rearrangement to the 1,3-diketone is complete (monitored by TLC).

-

Cool the reaction mixture and pour it into ice-cold dilute HCl to precipitate the diketone.

-

Filter, wash with water, and dry the crude 1-(2-hydroxyphenyl)-3-(2,5-dimethoxyphenyl)propane-1,3-dione.

Step 2: Cyclization to this compound

-

Dissolve the crude 1,3-diketone from Step 1 in glacial acetic acid.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 1-2 hours, monitoring the cyclization by TLC.

-

After completion, cool the reaction mixture and pour it into ice water.

-